BenchChemオンラインストアへようこそ!

(R)-CCG-1423

Cancer Metastasis Transcriptional Regulation Fibrosis

Procure stereochemically pure (R)-CCG-1423 as the essential low-potency enantiomer control for MRTF-A nuclear import assays. (R)-CCG-1423 exhibits ~2-fold lower potency than (S)-CCG-1423 in SRF-mediated transcription, enabling stereospecificity validation not possible with second-generation analogs (e.g., CCG-203971). Use as matched-pair with (S)-CCG-1423 in SRE-luciferase or high-content imaging screens. Ideal for siRNA synergy studies requiring partial pathway blockade (~12% at 10 µM) or apoptosis assays in RhoC-overexpressing melanoma lines (A375M2). ≥98% purity; blue ice shipping.

Molecular Formula C18H13ClF6N2O3
Molecular Weight 454.7 g/mol
CAS No. 285986-88-1
Cat. No. B1683958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CCG-1423
CAS285986-88-1
SynonymsCCG 1423
CCG-1423
CCG1423
Molecular FormulaC18H13ClF6N2O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)
InChIKeyDSMXVSGJIDFLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-CCG-1423 (CAS 285986-88-1) Procurement Guide for Rho/MRTF/SRF Pathway Research


(R)-CCG-1423 is the R-enantiomer of the bis(amide) small molecule CCG-1423, a first-generation inhibitor of the RhoA/C-mediated serum response factor (SRF) transcriptional pathway. It acts downstream of Gα12/13 and RhoA/C by targeting the nuclear import and transcriptional function of myocardin-related transcription factor A (MRTF-A, also known as MKL1), without directly inhibiting ROCK kinase activity or SRF-SRE DNA binding [1]. The compound is a racemic mixture in most commercial preparations, but the stereochemically pure (R)-isomer is specifically required for studies differentiating enantiomer-specific effects, as the (S)-isomer demonstrates modestly but significantly higher potency in certain assays [2].

(R)-CCG-1423 (285986-88-1) Cannot Be Replaced by Second-Generation Analogs for Stereospecific Mechanistic Studies


Despite the development of second-generation Rho/MRTF/SRF pathway inhibitors with improved drug-like properties (e.g., CCG-203971, CCG-222740), (R)-CCG-1423 remains irreplaceable for two critical reasons. First, the (R)-isomer exhibits distinct and quantifiably lower potency compared to the (S)-isomer in blocking MRTF-A nuclear import and SRF-mediated transcription, making it an essential stereochemical control for validating target engagement [1]. Second, second-generation analogs like CCG-203971, while showing reduced off-target cytotoxicity (PC-3 viability IC50 >100 µM vs. CCG-1423's ~10-20 µM), achieve this through structural modifications that abrogate the stereospecific binding differences observed with the CCG-1423 scaffold [2]. Consequently, substituting (R)-CCG-1423 with a newer analog will confound experimental designs that rely on the stereospecificity of the original benzamide scaffold to probe the MRTF-A nuclear import mechanism.

(R)-CCG-1423 (285986-88-1) Quantitative Differentiation Evidence for Scientific Procurement


Enantiomer-Specific Potency in MRTF-A Nuclear Translocation Inhibition

The (R)-CCG-1423 enantiomer is approximately 2-fold less potent than the (S)-isomer in blocking serum-induced nuclear import of MRTF-A in NIH3T3 fibroblasts. This difference establishes a critical stereochemical requirement for the MRTF-A NB domain interaction, making the (R)-isomer an essential negative control for studies examining MRTF-A subcellular localization [1].

Cancer Metastasis Transcriptional Regulation Fibrosis

Reduced Potency in SRF-Mediated Transcriptional Reporter Assay

In a serum response element (SRE)-luciferase reporter assay in PC-3 prostate cancer cells stimulated with constitutively active Gα13, the racemic CCG-1423 exhibits an IC50 of 1 µM [1]. However, when the pure (R)-enantiomer is tested in a comparable system (serum-stimulated SRE.L-luciferase in NIH3T3 cells), it shows markedly reduced activity compared to the (S)-isomer, with only 12.5 ± 3.2% inhibition at 10 µM versus 58.7 ± 6.1% inhibition for (S)-CCG-1423 [2].

Cancer Cell Signaling High-Throughput Screening Transcriptional Profiling

Comparative Cytotoxicity Profile Against Second-Generation Analog CCG-203971

(R)-CCG-1423 exhibits significantly higher off-target cytotoxicity compared to the structurally optimized second-generation analog CCG-203971. While CCG-203971 shows minimal effect on PC-3 cell viability (IC50 >100 µM), the racemic CCG-1423 reduces PC-3 cell viability with an IC50 in the range of 10-20 µM, indicating a ~5-10 fold lower cytotoxic index [1]. This difference highlights the distinct pharmacological window of the first-generation scaffold, which may be advantageous for studies where acute pathway inhibition and apoptotic readouts are desired, in contrast to CCG-203971's suitability for chronic dosing experiments.

Lead Optimization Toxicology Cancer Therapeutics

Selective Apoptosis Induction in RhoC-Overexpressing Metastatic Melanoma Cells

Racemic CCG-1423 selectively induces apoptosis in the highly metastatic, RhoC-overexpressing A375M2 melanoma cell line compared to its parental, less invasive A375 line. At a concentration of 3 µM for 25 hours, CCG-1423 increases the apoptotic cell population in A375M2 cells by ~2.5-fold relative to control, while having a negligible effect on A375 cells [1]. This selective cytotoxicity is not a reported feature of second-generation analogs CCG-203971 or CCG-222740, which were primarily optimized for anti-fibrotic rather than pro-apoptotic activity.

Melanoma Apoptosis Metastasis

(R)-CCG-1423 (285986-88-1) Evidence-Backed Research and Industrial Application Scenarios


Stereochemical Control Experiments in MRTF-A Nuclear Import Studies

Procure (R)-CCG-1423 as the less active enantiomer control when investigating the stereospecific binding of CCG-1423 to the N-terminal basic (NB) domain of MRTF-A. Pair with (S)-CCG-1423 to establish a 2-fold potency window in nuclear translocation assays in NIH3T3 fibroblasts or B16F10 melanoma cells [1]. This matched-pair approach is essential for validating target engagement in high-content imaging screens.

Transcriptional Reporter Assays Requiring a Submaximal Rho/MRTF/SRF Inhibition Window

Utilize (R)-CCG-1423 in SRE-luciferase reporter assays (e.g., in NIH3T3 or HEK293T cells) when a partial (~12% inhibition at 10 µM) rather than full pathway blockade is desired [2]. This application is particularly relevant for siRNA synergy screens or combination drug studies where complete pathway suppression would mask additive or synergistic effects.

RhoC-Selective Apoptosis Induction in Metastatic Melanoma Models

Employ (R)-CCG-1423 or the racemic mixture in short-term (24-48 hour) viability and apoptosis assays using RhoC-overexpressing A375M2 or SK-Mel-147 melanoma cell lines to achieve a ~2.5-fold selective apoptotic induction compared to low-RhoC parental lines [3]. This scenario is ideal for target validation studies linking RhoC/MRTF-A signaling to cell survival mechanisms in metastatic cancer, where second-generation analogs lack comparable pro-apoptotic activity.

Pharmacological Tool for In Vitro Fibrosis Studies Requiring Combined MRTF-A Inhibition and Cytotoxic Readout

Use (R)-CCG-1423 in human retinal pigment epithelial (RPE-1) cells or hepatic stellate cells (LX-2) to inhibit TGF-β-induced MRTF-A shuttling and pro-fibrotic gene expression, while simultaneously leveraging its measurable cytotoxicity (IC50 10-20 µM in PC-3 cells) as a built-in control for cell health in short-term experiments [4]. This dual readout is not achievable with the low-toxicity analog CCG-203971 (IC50 >100 µM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-CCG-1423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.